Benzo-12-crown-4

Lithium recovery Adsorption Selective separation

Benzo-12-crown-4 delivers unmatched lithium-ion selectivity driven by its rigid benzo-fused 12-membered cavity—a structural constraint absent in 12-crown-4 and larger benzo-crown analogs. The quantified Li⁺/Na⁺ selectivity factor of 4.2 on functionalized silica directly outperforms 15-crown-5 and 18-crown-6, which preferentially bind Na⁺ and K⁺. This compound enables lithium extraction from high-salinity brines, sub-nanomolar dihydroxybenzene sensing (0.118–0.427 nM detection limits), and ⁶Li/⁷Li isotope enrichment (α=1.018). Acid-stable regeneration in 1.0 N HCl ensures industrial reuse. Procure with confidence for ion-selective electrode fabrication, nanofluidic sensor R&D, and nuclear isotope separation.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 14174-08-4
Cat. No. B088388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo-12-crown-4
CAS14174-08-4
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1COCCOC2=CC=CC=C2OCCO1
InChIInChI=1S/C12H16O4/c1-2-4-12-11(3-1)15-9-7-13-5-6-14-8-10-16-12/h1-4H,5-10H2
InChIKeyOAJNZFCPJVBYHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo-12-crown-4 (CAS 14174-08-4) for Selective Ion Recognition and Lithium Separation: A Technical Procurement Guide


Benzo-12-crown-4 (CAS 14174-08-4) is a 12-membered benzo-fused macrocyclic polyether that functions as a selective host molecule for alkali and transition metal cations. Its rigid aromatic substitution and defined cavity dimensions confer binding selectivity that is not merely a function of cavity size but also of conformational constraints imposed by the benzo moiety [1]. As a crystalline solid (mp 42–45 °C) with a molecular weight of 224.25 g/mol and a density of 1.1±0.1 g/cm³, it serves as a platform molecule for functionalization into ion-selective electrodes, adsorbents, and polymeric materials for lithium separation and sensor applications .

Why Crown Ether Analogs Cannot Substitute Benzo-12-crown-4 in Lithium-Selective Systems


Crown ethers exhibit ion selectivity based on the interplay between cavity size, donor atom orientation, and conformational flexibility. Benzo-12-crown-4 is distinguished from its 12-crown-4 parent and larger benzo-crown analogs by the rigidifying effect of the fused aromatic ring, which restricts cavity expansion and enforces a distinct binding geometry [1]. This structural constraint leads to a measurable Li⁺/Na⁺ adsorption selectivity factor of 4.2 for B12C4-immobilized silica, whereas 15-crown-5 and 18-crown-6 analogs preferentially bind larger cations such as Na⁺ and K⁺, respectively [2]. In solid-phase extraction systems, direct substitution of B12C4 with B15C5 or B18C6 would invert or eliminate lithium selectivity, fundamentally altering the separation outcome [3].

Quantitative Differentiation of Benzo-12-crown-4: Comparative Performance Data for Procurement Decisions


Li⁺/Na⁺ Adsorption Selectivity Factor of 4.2 for Silica-Immobilized B12C4 Versus Unmodified Silica

When immobilized on silica gel (FB12C4-SG), benzo-12-crown-4 ether exhibits a Li⁺/Na⁺ adsorption selectivity factor of 4.2 [1]. This is a direct quantifiable advantage over pure silica, which lacks intrinsic selectivity for lithium over sodium. The adsorbent achieves a maximum Li⁺ adsorption capacity of 33 mg g⁻¹ and reaches equilibrium (31 mg g⁻¹) within 2 hours from a 1000 ppm Li⁺ solution [1]. The material also demonstrates high chemical stability under acidic regeneration conditions (1.0 N HCl), enabling multiple adsorption-desorption cycles without significant capacity loss [1].

Lithium recovery Adsorption Selective separation

Highest Lithium Uptake Capacity Among Crown Ether-Functionalized Block Copolymer Fibers

In a comparative study of electrospun fibers prepared from crown ether-functionalized PS-b-PMAA block copolymers, the material incorporating benzo-12-crown-4 achieved the highest lithium uptake capacity of 1.9 × 10⁻⁴ ± 2.4 × 10⁻⁵ mmol Li per gram of polymer [1]. This value exceeded the performance of fibers functionalized with benzo-9-crown-3 and 12-crown-4 [1]. Notably, the B12C4-functionalized fibers enabled efficient lithium extraction without requiring organic solvents in the extraction medium [1].

Lithium extraction Electrospun fibers Solid-phase extraction

Unique Two-Conformer Behavior for Li⁺·B12C4 Complex in Gas Phase, Differentiating It from Na⁺, K⁺, Rb⁺, and Cs⁺ Complexes

UV photodissociation and UV-UV hole-burning spectroscopy at cryogenic temperatures (~10 K) revealed that the Li⁺·B12C4 complex exists as two distinct conformers, whereas the Na⁺, K⁺, Rb⁺, and Cs⁺ complexes each exhibit only a single conformer [1]. This conformational heterogeneity is unique to the lithium complex and is not observed for larger alkali metal cations [1]. The data also indicate that even the Li⁺ ion is too large to be fully encapsulated within the B12C4 cavity in the gas phase, suggesting a perching rather than nesting binding geometry [1].

Host-guest chemistry Conformational analysis Spectroscopy

Electrochemical Sensor with Benzo-12-crown-4 Outperforms β-Cyclodextrin for Di-hydroxybenzene Isomer Detection

A layered glassy carbon electrode modified with multi-walled carbon nanotubes, poly-hydroquinone, and benzo-12-crown-4 (GC/CNT/PHQ/CE) enabled simultaneous determination of hydroquinone (HQ), catechol (CC), and resorcinol (RC) with detection limits of 0.156 nM, 0.118 nM, and 0.427 nM, respectively [1]. When β-cyclodextrin (β-CD) was substituted for benzo-12-crown-4 in the same sensor architecture, the current responses were significantly lower [1]. This difference was attributed to the cavity size mismatch: β-CD has a cavity diameter of 6.0–6.5 Å, whereas B12C4 has a cavity size of 1.20–1.50 Å that better matches the dimensions of the di-hydroxybenzene isomers [1].

Electrochemical sensors Environmental monitoring Host-guest recognition

Stability Constant Ranking: B12C4·Li⁺ Is Less Stable Than 12C4·Li⁺ in Nitromethane, Confirming Unique Binding Energetics

Lithium-7 NMR studies in nitromethane-acetonitrile binary mixtures established the following stability order for Li⁺ complexes: 15C5·Li⁺ > B15C5·Li⁺ > DB15C5·Li⁺ > 12C4·Li⁺ > B12C4·Li⁺ [1]. Notably, the benzo-fused B12C4 forms a less stable Li⁺ complex than the unsubstituted 12C4 in these solvent systems [1]. This counterintuitive result demonstrates that the benzo substituent does not universally enhance Li⁺ binding affinity; rather, it modulates binding strength in a solvent-dependent manner. The finding underscores that B12C4 cannot be considered a simple "enhanced" version of 12C4—its performance characteristics differ in measurable ways.

Complexation thermodynamics Lithium coordination Stability constants

Electromigration Enables ⁷Li/⁶Li Isotope Separation with Enrichment Factors α(C/O) = 0.975 and α(O/A) = 1.018 at 0.5 M B12C4

A biphasic electromigration system employing B12C4 in an ionic liquid ([EMIm][NTf₂]) demonstrated the ability to separate lithium isotopes. At a B12C4 concentration of 0.5 mol/L, the enrichment factors α(C/O) and α(O/A) reached 0.975 and 1.018, respectively, indicating preferential enrichment of ⁷Li in the catholyte and ⁶Li in the organic phase [1]. The study established that a current of at least 6 mA, duration of at least 12 hours, and LiCl concentration of at least 1 mol/L with 0.2 mol/L B12C4 are optimal for balancing transport efficiency and separation effect [1]. This application is unique to B12C4 among the crown ethers evaluated in this configuration.

Lithium isotope separation Electromigration Nuclear applications

High-Value Application Scenarios for Benzo-12-crown-4 Based on Quantified Performance Differentiation


Selective Lithium Recovery from Salt-Lake Brines and Seawater

Benzo-12-crown-4-functionalized adsorbents and fibers are uniquely suited for lithium extraction from high-salinity brines where sodium concentration exceeds lithium by orders of magnitude. The Li⁺/Na⁺ selectivity factor of 4.2 for FB12C4-SG [1] and the high lithium uptake capacity of 1.9 × 10⁻⁴ mmol Li/g polymer for B12C4-functionalized electrospun fibers [2] provide quantifiable justification for selecting this compound over 15-crown-5 or 18-crown-6 analogs, which preferentially bind sodium or potassium [3]. The acidic regeneration stability (1.0 N HCl) ensures reusability in industrial adsorption cycles [1].

Electrochemical Sensors for Trace Detection of Hazardous Dihydroxybenzene Pollutants

The GC/CNT/PHQ/CE layered sensor incorporating benzo-12-crown-4 as the molecular recognition element achieves sub-nanomolar detection limits (0.118–0.427 nM) for hydroquinone, catechol, and resorcinol [4]. This performance surpasses sensors using β-cyclodextrin due to the optimal size match between the 1.20–1.50 Å cavity of B12C4 and the analyte molecules [4]. The sensor is applicable for monitoring water quality in environmental compliance and industrial effluent management.

Nanofluidic Devices for Point-of-Use Lithium Ion Recognition

Aminoethyl-functionalized benzo-12-crown-4 (BC12C4-NH₂) can be covalently immobilized on PET nanopores to create nanofluidic diodes that respond specifically to lithium ions [5]. When exposed to separate alkali metal chloride solutions, significant changes in ion current and rectification are observed only for LiCl, even in the presence of high potassium concentrations [5]. This selectivity makes B12C4-based nanodevices suitable for miniaturized lithium sensors in pharmaceutical quality control and battery manufacturing process monitoring.

Lithium Isotope Enrichment for Nuclear Applications

B12C4 enables electromigration-based separation of ⁶Li and ⁷Li isotopes, achieving enrichment factors of α(C/O) = 0.975 and α(O/A) = 1.018 at 0.5 M crown ether concentration [6]. This method offers an environmentally benign alternative to mercury-based amalgam processes currently used for lithium isotope enrichment. Optimized conditions (6 mA, 12 h, 1 M LiCl, 0.2 M B12C4) provide a validated protocol for scaling this separation technique [6], with applications in producing ⁶Li for tritium generation in fusion reactors and ⁷Li for pH control in nuclear coolant systems.

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